molecular formula C8H6N2O5 B035159 2-Carbamoyl-6-nitrobenzoic Acid CAS No. 107990-50-1

2-Carbamoyl-6-nitrobenzoic Acid

Cat. No.: B035159
CAS No.: 107990-50-1
M. Wt: 210.14 g/mol
InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
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Description

2-Carbamoyl-6-nitrobenzoic acid (CAS: 65911-46-8) is a nitro-substituted benzoic acid derivative with the molecular formula C₈H₆N₂O₅ and a molecular weight of 210.15 g/mol . The compound features a carboxylic acid group at position 1, a nitro group at position 6, and a carbamoyl (-CONH₂) substituent at position 2 on the benzene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminobenzoic acid to form 2-amino-6-nitrobenzoic acid, which is then converted to 2-carbamoyl-6-nitrobenzoic acid through a reaction with phosgene or a similar carbamoylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield 2-amino-6-nitrobenzoic acid and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 2-Amino-6-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: 2-Amino-6-nitrobenzoic acid and carbon dioxide.

Scientific Research Applications

Chemistry

  • Intermediate Synthesis : 2-Carbamoyl-6-nitrobenzoic acid serves as a building block in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its functional groups that allow for diverse chemical transformations.
  • Analytical Chemistry : The compound is employed as a reagent in analytical chemistry, facilitating the identification and quantification of other substances.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant (MDR) strains. The minimal inhibitory concentrations (MICs) demonstrate its effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.25
Klebsiella pneumoniae1–4
Acinetobacter baumannii1–4
  • Anti-inflammatory Properties : The compound has shown potential for modulating inflammatory pathways, possibly through interaction with specific enzymes or receptors involved in inflammation. Its nitro group can generate reactive intermediates that influence cellular signaling pathways associated with inflammatory responses.

Medicine

  • Drug Development : this compound is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for the design of novel therapeutic agents, particularly in treating infections and inflammatory diseases.

Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in producing dyes, pigments, and other specialty chemicals, leveraging its chemical reactivity and functional groups for various industrial applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against various MDR strains. Results indicated potent activity with low MIC values, supporting its potential as a lead compound for antibiotic development.

Inflammation Modulation Research

Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This finding supports further exploration into its therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-carbamoyl-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-carbamoyl-6-nitrobenzoic acid, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound 65911-46-8 C₈H₆N₂O₅ 210.15 -NO₂ (C6), -CONH₂ (C2) Precursor for heterocyclic synthesis (e.g., pyrimidines); pharmaceutical intermediates
2-Methyl-6-nitrobenzoic acid 13506-76-8 C₈H₇NO₄ 181.15 -NO₂ (C6), -CH₃ (C2) Lower solubility due to hydrophobic methyl group; used in polymer stabilizers
2-Chloro-6-nitrobenzoic acid 5344-49-0 C₇H₄ClNO₄ 201.56 -NO₂ (C6), -Cl (C2) Higher reactivity in nucleophilic substitutions; herbicide synthesis
5-Amino-2-nitrobenzoic acid 13280-60-9 C₇H₆N₂O₄ 182.13 -NO₂ (C2), -NH₂ (C5) Diazotization applications; dye and pigment industries
2-Amino-6-nitrobenzoic acid 50573-74-5 C₇H₆N₂O₄ 182.13 -NO₂ (C6), -NH₂ (C2) Positional isomerism affects acidity (pKa ~2.1); used in coordination chemistry
2-Amino-3-nitrobenzoic acid 606-18-8 C₇H₆N₂O₄ 182.13 -NO₂ (C3), -NH₂ (C2) Lower thermal stability; intermediate in antimalarial drug synthesis

Structural and Electronic Differences

  • Substituent Effects: The carbamoyl group in this compound enhances hydrogen-bonding capacity compared to methyl or chloro analogs, improving solubility in polar solvents like DMSO . Nitro Group Position: In 5-amino-2-nitrobenzoic acid, the nitro group at C2 creates a meta-directing effect, whereas in this compound, the nitro group at C6 is ortho to the carbamoyl group, increasing steric hindrance .
  • Acidity :

    • The electron-withdrawing nitro and carbamoyl groups in this compound lower the pKa of the carboxylic acid (estimated ~1.5–2.0), making it more acidic than 2-methyl-6-nitrobenzoic acid (pKa ~2.5) .

Biological Activity

Overview

2-Carbamoyl-6-nitrobenzoic acid (C8H6N2O5) is an organic compound characterized by the presence of a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to a benzoic acid core. This unique structure imparts significant potential for various biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's structure allows it to undergo several chemical reactions, which can influence its biological activity:

  • Reduction : The nitro group can be reduced to form an amino group, which may enhance biological interactions.
  • Substitution : The carbamoyl group can participate in nucleophilic substitution reactions, potentially altering its pharmacological profile.
  • Hydrolysis : Can yield 2-amino-6-nitrobenzoic acid and carbon dioxide, impacting its reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including multidrug-resistant (MDR) strains. Notably, its minimal inhibitory concentrations (MICs) have shown effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.25
Klebsiella pneumoniae1–4
Acinetobacter baumannii1–4

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. The nitro group can generate reactive intermediates that influence cellular signaling pathways associated with inflammatory responses .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial DNA replication, thereby exerting its antimicrobial effects.
  • Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular components, influencing cellular processes.
  • Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various MDR strains. The results indicated potent activity with low MIC values, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Modulation Research : Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This finding supports further exploration into its therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-carbamoyl-6-nitrobenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by carbamoylation. For example, nitration of 2-methylbenzoic acid derivatives (e.g., 2-methyl-6-nitrobenzoic acid, as described in NIST data ) can be adapted, substituting methyl groups with carbamoyl via amidation. Optimization includes controlling nitration temperature (0–5°C to prevent over-nitration) and using urea or ammonium carbamate as carbamoylating agents. Purification via recrystallization in ethanol/water mixtures improves yield. Monitor progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ as a solvent to resolve carbamoyl (δ ~6.5–7.5 ppm for NH₂) and nitro (δ ~8.0–8.5 ppm for aromatic protons) groups.
  • IR : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.
  • X-ray crystallography : Employ SHELXL for structure refinement. Crystallize in polar solvents (e.g., DMF) to obtain single crystals. Use ORTEP-3 for 3D visualization of molecular packing and hydrogen-bonding networks.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Validate computational models (DFT or MD simulations) against experimental conditions:

  • Compare calculated NMR chemical shifts (GIAO method) with experimental data, adjusting for solvent effects.
  • Analyze X-ray thermal displacement parameters to assess conformational flexibility .
  • Use iterative refinement in SHELXL to reconcile bond lengths/angles with theoretical values .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect increases acidity (pKa ~1–2 for the carboxylic acid). Stability studies:

  • pH stability : Use UV-Vis or HPLC to monitor degradation in buffered solutions (pH 1–12). Nitro groups may hydrolyze under alkaline conditions (pH >10) to form phenolic derivatives .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics). Store at 4°C in inert atmospheres to prevent photodegradation .

Q. What role does this compound play in enzyme inhibition studies, and how can its binding affinity be quantified?

  • Methodological Answer : The carbamoyl group may act as a hydrogen-bond donor for enzyme active sites. Assays include:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions.
  • Molecular docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies of key residues .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility : Cross-validate using high-purity samples (HPLC purity >98%) and standardized methods (e.g., ASTM guidelines for melting point determination).
  • Spectral alignment : Compare with databases like NIST or PubChem . Discrepancies may arise from polymorphic forms—characterize via PXRD to identify crystal phases .

Q. Computational and Mechanistic Studies

Q. What computational tools are recommended for modeling the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states (e.g., nitro group reduction pathways). Solvent effects can be incorporated via PCM models.
  • Hammett analysis : Correlate substituent effects (σ values) on reaction rates using meta-nitrobenzoic acid derivatives as benchmarks .

Properties

IUPAC Name

2-carbamoyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIVYPDIARSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404659
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65911-46-8
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBAMOYL-6-NITROBENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Commercially available 4-nitro-isoindole-1,3-dione (1) (25 g, 0.13 mol) was stirred in water (300 mL) at 0° C. Over a few minutes, an aqueous solution of sodium hydroxide (30% w/w, 35 g, 0.26 mol) was added. The mixture was stirred for 1.5 h at 0-5° C. The cold solution was acidified with concentrated HCl (22 mL, 0.26 mol) and the product precipitated as a white solid. After allowing to stand overnight in a refrigerator, the mixture was filtered to afford the title compound (26.3 g, 96%) as a white solid: 1H NMR (300 MHz, DMSO) δ 8.2 (s, 1H), 8.15 (d, 1H), 7.93 (d, 1H), 7.88-7.65 (m, 2H); ESIMS m/z 211 ([M+H]+), m/z 209 ([M−H]−).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

A suspension of 57.6 g of 3-nitro-phthalimide (0.3 mol) in 672 g of water is cooled to 5° C. 80 g of 30% sodium hydroxide solution (0.6 mol, 2 equivalents) are added in the shortest possible time. After 2 hours at 5° C., the reaction mixture is added at 5° C. to 65 g of 32% hydrochloric acid solution (0.57 mol, 1.9 equivalents), which is diluted beforehand with 72 ml of water. The pH value is adjusted to 2-2.5 and the crude product which crystallises out is filtered off and washed twice with water. 6-Nitrophthalamic acid is obtained in a yield of 73%.
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
672 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0.57 mol
Type
reactant
Reaction Step Three
Name
Quantity
72 mL
Type
solvent
Reaction Step Four

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